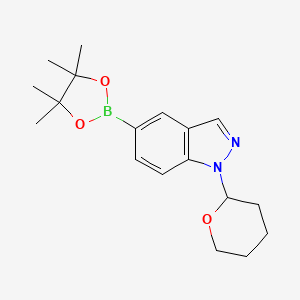
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Overview
Description
This compound, also known as 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-boronic acid pinacol ester, has the molecular formula C14H23BN2O3 . It is used in the synthesis of various compounds and has potential applications in pharmaceuticals .
Synthesis Analysis
This compound can be prepared via Suzuki coupling reaction for the formation of heteroaryl scaffolds . It is also used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydropyran ring attached to a pyrazole ring, which is further connected to a boronic acid pinacol ester . The molecular weight of the compound is 278.16 g/mol .Chemical Reactions Analysis
As mentioned earlier, this compound is used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds . It plays a crucial role in the formation of C-C bonds .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.16±0.1 g/cm3 . Its melting point is between 74-78℃ , and the boiling point is predicted to be 413.8±35.0 °C . The compound is white to pale yellow in color and appears as a crystalline powder .Scientific Research Applications
Synthesis and Characterization
- Studies have focused on synthesizing and characterizing various derivatives and intermediates related to 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. For example, research has been conducted on the synthesis and crystal structure of similar compounds using Density Functional Theory (DFT) and spectroscopic methods like FT-IR, NMR, and MS spectroscopies. Such studies are critical for understanding the molecular structure and properties of these compounds (Liao et al., 2022).
Crystallography and Conformational Analysis
- X-ray diffraction has been employed to determine the crystal structure of related compounds, and DFT calculations have been used to analyze molecular conformations. These studies are instrumental in revealing the physicochemical features and molecular structure characteristics (Ye et al., 2021).
Synthesis Methods
- Innovative synthesis methods, such as microwave-assisted synthesis and Suzuki coupling reactions, have been explored for the efficient production of indazole derivatives. These methods offer advantages like improved yields, shortened reaction times, and are considered more environmentally friendly (Polo et al., 2016).
Molecular Pharmacology
- The molecular pharmacology of indazole derivatives, including those related to this compound, has been a topic of interest. Indazoles play a significant role in medicinal research due to their nitrogen-containing heterocyclic moieties, influencing their synthesis, reactivity, and biological properties (Mal et al., 2022).
Luminescent Properties
- Research has also been conducted on the luminescent properties of fluorene copolymers bearing derivatives of 1H-indazole. These studies are crucial for developing materials with potential applications in optoelectronics and sensing technologies (Cheon et al., 2005).
Mechanism of Action
properties
IUPAC Name |
1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-9-15-13(11-14)12-20-21(15)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMPLXLXKDVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



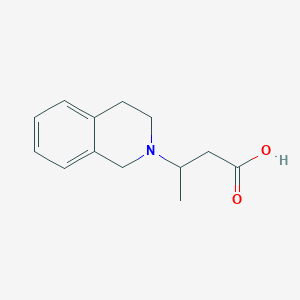
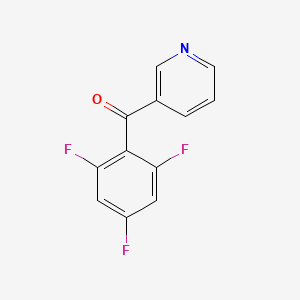
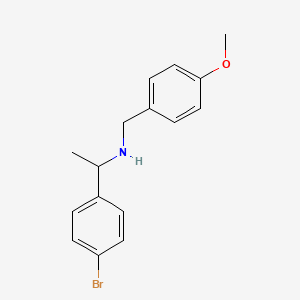

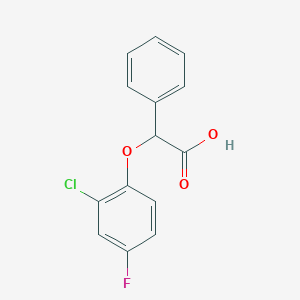
![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)


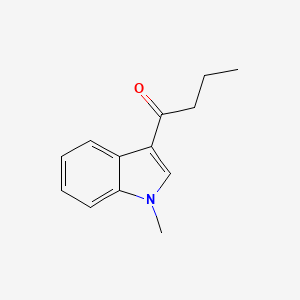
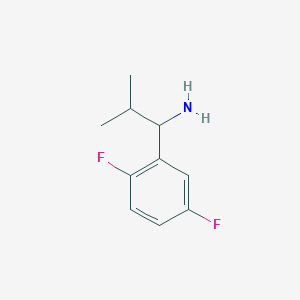
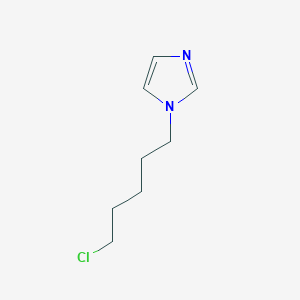
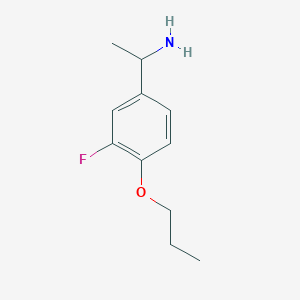
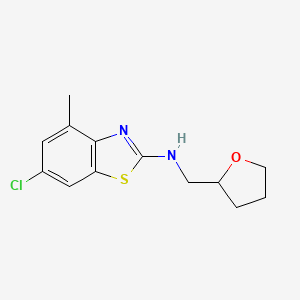
![4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)